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Compound of Interest

Compound Name: Barasertib dihydrochloride

Cat. No.: B1628234 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize

Barasertib-induced toxicity in in vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is Barasertib and how does it work?

A1: Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase. It is a prodrug

that is rapidly converted to its active metabolite, AZD1152-HQPA, in plasma. Aurora B kinase is

a key regulator of mitosis, playing crucial roles in chromosome condensation, alignment, and

segregation, as well as in cytokinesis. By inhibiting Aurora B, Barasertib disrupts these mitotic

processes, leading to polyploidy (cells with more than the normal number of chromosome sets)

and ultimately mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.

Q2: What are the most common toxicities observed with Barasertib in vivo?

A2: The most frequently reported in vivo toxicities associated with Barasertib administration are

primarily hematological and gastrointestinal. These include:

Myelosuppression, particularly neutropenia (a decrease in neutrophils, a type of white blood

cell), is the most common dose-limiting toxicity.[1][2]
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Stomatitis (inflammation of the mouth and lips) and mucositis (inflammation of the mucous

membranes lining the digestive tract) are also significant dose-limiting toxicities.[3]

Febrile neutropenia (neutropenia accompanied by fever) is a serious adverse event that can

occur.[2][3]

Other reported adverse events include nausea, diarrhea, and fatigue.[1][2]

Q3: How can I minimize Barasertib-induced toxicities in my animal models?

A3: Several strategies can be employed to mitigate Barasertib-induced toxicities in vivo:

Dose Optimization: Titrate Barasertib to the lowest effective dose. The therapeutic window

for Barasertib is narrow, and finding the optimal balance between efficacy and toxicity is

crucial.

Intermittent Dosing Schedules: Instead of continuous administration, consider intermittent

dosing regimens. This can allow for the recovery of healthy tissues, particularly the bone

marrow, between treatments.[4]

Nanoparticle Formulation: Utilizing a nanoparticle formulation of the active metabolite of

Barasertib (AZD2811) has been shown to increase drug accumulation in tumors while

minimizing exposure to healthy tissues like the bone marrow. This can lead to improved

efficacy and reduced toxicity.[4][5]

Combination Therapies: Combining Barasertib with other anti-cancer agents at lower doses

may enhance anti-tumor activity while minimizing overlapping toxicities. For instance,

combination with paclitaxel has shown promise.

Supportive Care: Implement supportive care measures for your animal models, such as

providing soft food to alleviate discomfort from stomatitis and closely monitoring for signs of

infection, especially during periods of expected neutropenia.

Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Experimental
Animals

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4186639/
https://pubmed.ncbi.nlm.nih.gov/23605952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186639/
https://scholars.mssm.edu/en/publications/phase-i-study-of-barasertib-azd1152-a-selective-inhibitor-of-auro/
https://pubmed.ncbi.nlm.nih.gov/23605952/
https://aacrjournals.org/mct/article/15/10/2314/91988/Barasertib-AZD1152-a-Small-Molecule-Aurora-B
https://aacrjournals.org/mct/article/15/10/2314/91988/Barasertib-AZD1152-a-Small-Molecule-Aurora-B
https://www.researchgate.net/publication/305924051_Barasertib_AZD1152_a_Small_Molecule_Aurora_B_Inhibitor_Inhibits_the_Growth_of_SCLC_Cell_Lines_In_Vitro_and_In_Vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause: This is a common sign of systemic toxicity, which could be due to the dose

of Barasertib being too high, or the development of severe mucositis leading to reduced food

and water intake.

Troubleshooting Steps:

Monitor Food and Water Consumption: Quantify daily intake to determine if anorexia is the

primary cause.

Assess for Stomatitis/Mucositis: Visually inspect the oral cavity for signs of inflammation,

ulceration, or erythema. Use a scoring system to quantify the severity (see Experimental

Protocols section).

Dose Reduction: If significant weight loss (e.g., >15-20% of initial body weight) is

observed, consider reducing the dose of Barasertib in subsequent cohorts.

Provide Supportive Care: Switch to a soft, palatable diet or liquid nutritional supplements

to encourage intake. Ensure easy access to water.

Intermittent Dosing: If not already in use, switch to an intermittent dosing schedule to allow

for recovery between treatments.

Issue 2: Unexpected Animal Mortality
Possible Cause: Unexpected deaths could be due to severe myelosuppression leading to

systemic infection (sepsis) or other severe, unmonitored toxicities. In some preclinical

studies, tumor-unrelated deaths have been noted, potentially due to side effects like anemia

or intestinal ileus.[6]

Troubleshooting Steps:

Perform Necropsy: If possible, perform a gross necropsy to identify potential causes of

death, paying close to attention to signs of infection, hemorrhage, or gastrointestinal

distress.

Monitor Hematological Parameters: In a satellite group of animals, perform complete blood

counts (CBCs) at baseline and at regular intervals post-treatment to monitor for severe
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neutropenia, thrombocytopenia, and anemia.

Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, consult with your

institution's veterinary staff about the possibility of administering prophylactic broad-

spectrum antibiotics.

Refine Dosing and Schedule: A high mortality rate is a strong indicator that the dose

and/or schedule is too aggressive. Consider significant dose reductions or longer recovery

periods between doses.

Issue 3: Inconsistent Anti-Tumor Efficacy
Possible Cause: Variability in tumor response can be due to issues with drug formulation and

administration, tumor model heterogeneity, or the development of resistance.

Troubleshooting Steps:

Verify Drug Formulation: Ensure Barasertib is properly solubilized and administered

consistently. Prepare fresh solutions as recommended.

Confirm Route of Administration: Ensure the intended route of administration (e.g.,

intravenous, intraperitoneal) is being performed correctly and consistently for all animals.

Tumor Burden at Treatment Start: Initiate treatment when tumors have reached a

consistent, pre-defined size across all animals to minimize variability.

Assess Target Engagement: In a subset of tumors, you can measure the phosphorylation

of histone H3, a direct downstream target of Aurora B kinase, to confirm that Barasertib is

hitting its target. A reduction in phospho-histone H3 levels indicates target engagement.

Consider Tumor Heterogeneity: If using patient-derived xenograft (PDX) models, be aware

that inherent tumor heterogeneity can lead to variable responses.

Data Presentation
Table 1: In Vivo Efficacy of Barasertib in a Small Cell Lung Cancer (SCLC) Xenograft Model

(H841)
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Treatment
Group

Dosing
Schedule

Mean Tumor
Volume (Day
34)

Tumor Growth
Inhibition

Observations

Control (Vehicle) N/A Not specified N/A
Tumors grew

progressively.

Barasertib 50

mg/kg

5 days/week for

2 weeks
Not specified

Significant tumor

growth delay

(p=0.011)

Tumor regrowth

observed after

treatment

cessation.[5]

Barasertib 100

mg/kg

5 days/week for

2 weeks
Not specified

Tumor

regression

observed.

No deleterious

effects on body

weight were

noted at either

dose.[5]

Table 2: In Vivo Efficacy of Barasertib in Colorectal Cancer (CRC) Xenograft Models

Xenograft Model Dosing Schedule
Tumor Growth
Inhibition

p-value

SW620

150 mg/kg/day (48h

continuous s.c.

infusion)

79% <0.001

HCT116

150 mg/kg/day (48h

continuous s.c.

infusion)

60% <0.001

Colo205

150 mg/kg/day (48h

continuous s.c.

infusion)

81% <0.05

SW620
25 mg/kg/day (once

daily i.p. for 4 days)

Significant antitumor

response
<0.05
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Data adapted from a study on the antitumor efficacy of Barasertib in preclinical mouse models

of gastrointestinal neoplasia.[7]

Table 3: Clinically Determined Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities

(DLTs) of Barasertib

Patient
Population

Dosing
Schedule

MTD DLTs Reference

Advanced Solid

Tumors

48-h continuous

infusion every 14

days of a 28-day

cycle

150 mg Neutropenia [1]

Advanced Solid

Tumors

Two 2-h

infusions on

consecutive days

every 14 days of

a 28-day cycle

220 mg (110

mg/day)
Neutropenia [1]

Advanced Acute

Myeloid

Leukemia (AML)

Continuous 7-

day infusion

every 21 days

1200 mg
Stomatitis/Mucos

al inflammation
[3]

Elderly AML (in

combination with

low-dose

cytosine

arabinoside)

7-day continuous

intravenous

infusion in 28-

day cycles

1000 mg
Stomatitis/Mucos

itis
[2]

Experimental Protocols
Protocol 1: Monitoring and Scoring of Stomatitis in Mice
This protocol is adapted from scoring systems used for chemotherapy-induced mucositis.

Frequency of Observation: Visually inspect the oral cavity of each mouse daily, starting from

the first day of Barasertib administration.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.researchgate.net/figure/Antitumor-and-PD-effects-of-barasertib-in-colorectal-tumor-xenograft-models-Female-nude_fig2_230615268
https://scholars.mssm.edu/en/publications/phase-i-study-of-barasertib-azd1152-a-selective-inhibitor-of-auro/
https://scholars.mssm.edu/en/publications/phase-i-study-of-barasertib-azd1152-a-selective-inhibitor-of-auro/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186639/
https://pubmed.ncbi.nlm.nih.gov/23605952/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scoring System:

Score 0: Normal oral mucosa. No signs of inflammation or irritation.

Score 1: Slight erythema (redness) and swelling of the oral mucosa.

Score 2: Moderate erythema, swelling, and small, scattered ulcerations.

Score 3: Severe erythema and edema, with extensive ulcerations.

Score 4: Very severe, coalescing ulcers with bleeding. Animal is unable to eat or drink.

Intervention: If a score of 3 or higher is reached, provide supportive care with soft, palatable

food and consult with veterinary staff. Euthanasia may be required for animals with a score

of 4, based on institutional guidelines.

Protocol 2: Monitoring for Neutropenia
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or

saphenous vein at baseline (before treatment) and at selected time points post-treatment.

The nadir (lowest point) of neutrophil counts typically occurs 5-7 days after administration of

myelosuppressive agents, so sampling around this time is critical. A follow-up sample at 10-

14 days can monitor for recovery.

Complete Blood Count (CBC): Analyze the blood samples using an automated hematology

analyzer calibrated for mouse blood to obtain absolute neutrophil counts.

Grading of Neutropenia (example):

Grade 1 (Mild): Neutrophils < Lower Limit of Normal (LLN) - 1.5 x 10^9/L

Grade 2 (Moderate): Neutrophils < 1.5 - 1.0 x 10^9/L

Grade 3 (Severe): Neutrophils < 1.0 - 0.5 x 10^9/L

Grade 4 (Life-threatening): Neutrophils < 0.5 x 10^9/L
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Action: If Grade 3 or 4 neutropenia is observed, increase the frequency of monitoring for

signs of infection (e.g., lethargy, ruffled fur, hunched posture) and consider prophylactic

antibiotics as per veterinary guidance.

Protocol 3: Assessment of Aurora B Kinase Inhibition in
Tumor Xenografts

Tissue Collection: At a predetermined time point after Barasertib administration (e.g., 24

hours), euthanize a subset of animals and excise the tumors.

Western Blot Analysis:

Prepare protein lysates from the tumor tissue.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Probe the membrane with a primary antibody specific for phosphorylated Histone H3 at

Serine 10 (pHH3 Ser10).

Use an antibody against total Histone H3 as a loading control.

A significant decrease in the pHH3 Ser10 signal in Barasertib-treated tumors compared to

vehicle-treated controls confirms target engagement and inhibition of Aurora B kinase

activity.

Mandatory Visualizations
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Caption: Mechanism of action of Barasertib in disrupting mitosis.
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Caption: General experimental workflow for in vivo Barasertib studies.
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Caption: Logic diagram for troubleshooting common in vivo issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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